molecular formula C15H20ClNO2 B5374468 (1-methylpiperidin-3-yl) (E)-3-phenylprop-2-enoate;hydrochloride

(1-methylpiperidin-3-yl) (E)-3-phenylprop-2-enoate;hydrochloride

Cat. No.: B5374468
M. Wt: 281.78 g/mol
InChI Key: SLWQJLKWFIDYDY-RRABGKBLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-methylpiperidin-3-yl) (E)-3-phenylprop-2-enoate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methylpiperidin-3-yl) (E)-3-phenylprop-2-enoate;hydrochloride typically involves the esterification of (1-methylpiperidin-3-yl) with (E)-3-phenylprop-2-enoic acid, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of a suitable solvent, such as methanol or ethanol, and a catalyst, such as sulfuric acid, to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors to ensure consistent product quality and yield. The hydrochloride salt formation is typically achieved by bubbling hydrogen chloride gas through the ester solution, followed by crystallization and purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(1-methylpiperidin-3-yl) (E)-3-phenylprop-2-enoate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

(1-methylpiperidin-3-yl) (E)-3-phenylprop-2-enoate;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-methylpiperidin-3-yl) (E)-3-phenylprop-2-enoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its combination of a piperidine ring with a phenylprop-2-enoate moiety provides distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

(1-methylpiperidin-3-yl) (E)-3-phenylprop-2-enoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2.ClH/c1-16-11-5-8-14(12-16)18-15(17)10-9-13-6-3-2-4-7-13;/h2-4,6-7,9-10,14H,5,8,11-12H2,1H3;1H/b10-9+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWQJLKWFIDYDY-RRABGKBLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)OC(=O)C=CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCCC(C1)OC(=O)/C=C/C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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